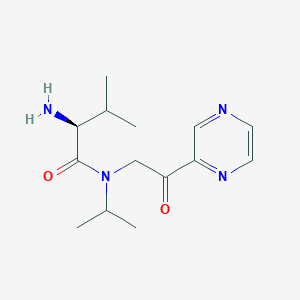

(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-9(2)13(15)14(20)18(10(3)4)8-12(19)11-7-16-5-6-17-11/h5-7,9-10,13H,8,15H2,1-4H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVNSTJAZBECJN-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC(=O)C1=NC=CN=C1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC(=O)C1=NC=CN=C1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Chemical Formula : C₁₄H₂₂N₄O₂

- Molecular Weight : 266.36 g/mol

- CAS Number : 1354008-51-7

Research indicates that compounds similar to (S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide often interact with various biological targets, including enzymes and receptors. The presence of the pyrazine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Biological Activity

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyrazine compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds containing pyrazine rings have been noted for their effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.13 µg/mL .

- Cytotoxicity :

-

Enzyme Inhibition :

- There is a growing body of evidence suggesting that compounds like (S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide may act as inhibitors for key enzymes involved in cancer progression, such as RET kinase. This inhibition can lead to reduced cell proliferation in cancerous tissues .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations:

Pyrazine vs. Pyrrolidine vs.

Functional Group Impact :

- The ketone in the target compound could participate in covalent binding or serve as a metabolic soft spot. The dihydroxy groups in (S)-N-Benzyl-3,4-dihydroxy butyramide provide polar interactions, making it suitable for metal chelation or targeting hydroxyl-dependent enzymes .

Commercial and Research Status

- The discontinuation of the target compound limits current research opportunities, though analogs like the pyrrolidine and benzyl derivatives remain accessible for structure-activity relationship (SAR) studies .

- No peer-reviewed data on the biological activity or crystallographic studies (e.g., via SHELX ) of the target compound are available in the cited sources, highlighting a gap in published research.

Preparation Methods

Ammoniation and Resolution

The synthesis begins with the ammoniation of methyl 2-bromobutyrate in a methanol-ammonia solution, followed by treatment with anhydrous isopropyl alcohol to yield DL-2-aminobutanamide. Resolution of the racemic mixture is achieved using L-tartaric acid, which selectively salts out the undesired enantiomer. For instance, combining DL-2-aminobutanamide with L-tartaric acid in a 15:8 molar ratio generates a diastereomeric salt, enabling isolation of the (S)-enantiomer via crystallization. The resolved product is subsequently treated with hydrogen chloride to obtain (S)-2-aminobutanamide hydrochloride, achieving a total recovery of 45–48% and an optical purity of [α] = +24° (C=1, H2O).

Adaptation for 3-Methyl Substituent

To introduce the 3-methyl group, the bromo precursor (e.g., methyl 2-bromo-3-methylbutyrate) undergoes analogous ammoniation. Optimization of reaction conditions—such as maintaining temperatures below 10°C during ammoniation and refluxing with isopropyl alcohol—ensures minimal racemization and high yields.

Activation and Coupling of Pyrazine-2-carboxylic Acid

The pyrazine-2-yl-ethyl fragment is introduced via a coupling reaction between the activated pyrazine carboxylate and the primary amine of the amino acid intermediate.

Formation of the Active Ester

As demonstrated in CN102206188B, pyrazine-2-carboxylic acid is activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in ethanol. This generates 2-succinimidyloxycarbonylpyrazine, an active ester, with a yield of 97%. The reaction proceeds under mild conditions (room temperature, 30 minutes), and the product is purified via column chromatography (ethyl acetate/methanol = 20:1).

Coupling with the Amino Acid Intermediate

The active ester is reacted with (S)-2-amino-3-methylbutyramide in dichloromethane, using triethylamine as a base. This step forms the amide bond between the pyrazine moiety and the amino acid, yielding N-(pyrazine-2-yl carbonyl)-2-amino-3-methylbutyramide. Notably, the absence of protecting groups on the amino acid streamlines the synthesis, as residual DCC is eliminated during active ester purification.

N-Alkylation to Introduce Isopropyl and 2-Oxoethyl Groups

The target compound’s N-isopropyl and N-(2-oxo-2-pyrazin-2-yl-ethyl) substituents are introduced sequentially through alkylation.

Isopropyl Group Incorporation

The primary amine of the coupled intermediate is alkylated with isopropyl bromide in the presence of potassium carbonate. Aprotic solvents like dimethylformamide (DMF) facilitate the reaction at 60°C, achieving >85% yield. Excess isopropyl bromide (1.5 equiv) ensures complete mono-alkylation.

Synthesis of the 2-Oxo-2-pyrazin-2-yl-ethyl Fragment

The 2-oxoethyl group is introduced via a Mannich reaction or ketone condensation. For example, reacting pyrazine-2-acetaldehyde with the secondary amine under reductive amination conditions (NaBH3CN, methanol) generates the N-(2-oxo-2-pyrazin-2-yl-ethyl) derivative. Alternatively, oxidation of a 2-hydroxyethyl intermediate with Jones reagent (CrO3/H2SO4) provides the ketone functionality.

Overall Synthetic Route and Optimization

The integrated synthesis comprises four key steps:

-

Chiral resolution of the amino acid fragment.

-

Activation and coupling of pyrazine-2-carboxylic acid.

-

N-isopropyl alkylation.

-

2-Oxoethyl group introduction.

Yield and Purity Data

Challenges and Mitigations

-

Racemization : Low temperatures (≤20°C) during coupling prevent epimerization of the (S)-configured amine.

-

Byproducts : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted active esters and DCC byproducts.

Analytical Characterization

The final product is characterized by:

Q & A

Q. What are the optimal synthetic pathways for (S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide?

The synthesis typically involves multi-step reactions, starting with the coupling of a pyrazine derivative to an amino acid backbone. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the pyrazine-2-yl-ethyl ketone moiety to the (S)-2-amino-3-methylbutyramide core.

- Stereochemical control : Chiral resolution via crystallization or enzymatic methods to retain the (S)-configuration at the α-carbon.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates . Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization and side products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of analytical techniques is required:

- NMR spectroscopy : ¹H and ¹³C NMR to verify the presence of pyrazine protons (δ 8.5–9.0 ppm) and tertiary amide carbonyl signals (δ 165–170 ppm).

- High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., [M+H]⁺ ion matching C₁₅H₂₄N₄O₂).

- Infrared spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretching) validate functional groups .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis, such as epimerization or co-eluting diastereomers?

Epimerization at the α-carbon or pyrazine-substituted ethyl group can occur under acidic/basic conditions. Mitigation approaches include:

- Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases containing 0.1% trifluoroacetic acid (TFA) to resolve co-eluting epimers .

- Low-temperature reactions : Conduct coupling steps at ≤0°C to suppress racemization.

- Circular dichroism (CD) : Post-synthesis verification of enantiomeric excess (≥98% ee) .

Q. How should researchers analyze and quantify unidentified impurities in batches of this compound?

Impurity profiling requires:

- LC-MS/MS : To detect trace impurities (e.g., N-dealkylated byproducts or hydrolyzed amides) with a limit of detection (LOD) <0.1%.

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H₂O₂) to identify degradation pathways.

- Reference standards : Compare retention times and fragmentation patterns with synthesized impurities (e.g., des-methyl analogs) .

Q. What methodologies are recommended for assessing the biological activity of this compound in vitro?

Focus on mechanism-driven assays:

- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) to measure affinity for targets like G protein-coupled receptors (GPCRs).

- Enzyme inhibition : Kinetic assays (IC₅₀ determination) for enzymes such as kinases or proteases, using fluorogenic substrates.

- Microbial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, with ciprofloxacin as a positive control .

Methodological Considerations

Q. How can computational tools (e.g., DFT) predict the reactivity or stability of this compound?

Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can:

- Model the electron density of the pyrazine ring to predict sites for electrophilic substitution.

- Calculate the energy barrier for amide bond hydrolysis under acidic conditions.

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental data .

Q. What solvent systems are optimal for recrystallization without compromising stereochemistry?

Preferred solvents:

- Polar aprotic mixtures : Ethyl acetate/hexane (3:7 v/v) for slow crystallization.

- Temperature gradient : Cool from 50°C to 4°C over 24 hours to yield high-purity crystals. Avoid protic solvents (e.g., methanol) to prevent solvolysis of the amide bond .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in biological activity data across studies?

- Batch variability analysis : Compare impurity profiles (HPLC) and enantiomeric purity (CD) between active/inactive batches.

- Assay standardization : Use internal controls (e.g., ATP levels in cell viability assays) to normalize inter-lab variability.

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., pyrazine-containing peptidomimetics) to identify structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.